molecular formula C9H12N4 B12974897 (5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine

(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine

Cat. No.: B12974897
M. Wt: 176.22 g/mol
InChI Key: RLRSLBTYGVARAN-UHFFFAOYSA-N
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Description

(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine is a heterocyclic compound with a fused imidazo-pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an aldehyde or ketone, followed by cyclization to form the imidazo-pyrimidine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated control systems, and high-throughput screening to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo-pyrimidine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar structure but different functional groups.

    Imidazo[1,2-a]pyrimidine: Similar core structure with variations in substituents.

    Pyrido[1,2-a]pyrimidine: Another fused ring system with different properties.

Uniqueness

(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine is unique due to its specific substitution pattern and the resulting chemical and biological properties

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine

InChI

InChI=1S/C9H12N4/c1-6-3-7(2)13-5-8(4-10)12-9(13)11-6/h3,5H,4,10H2,1-2H3

InChI Key

RLRSLBTYGVARAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=CN12)CN)C

Origin of Product

United States

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